molecular formula C20H21N3O3 B5569950 6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine

6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine

Cat. No. B5569950
M. Wt: 351.4 g/mol
InChI Key: FECGPNHHCRZIPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds similar to 6-{[4-(2-Methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine, involves palladium-catalyzed cascade reactions. These processes typically include CO insertion and C-H bond activation steps to yield complex structures from simpler precursors like 2-(2-bromophenyl)imidazo[1,2-a]pyridines (Zhang, Fan, & Zhang, 2016).

Molecular Structure Analysis

The crystal structure and Hirshfeld surface analysis have been conducted on imidazo[1,2-a]pyridine derivatives to understand their molecular geometry and intermolecular interactions. For instance, derivatives like N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine show specific inclinations of the methoxyphenyl ring relative to the imidazole rings, indicating the 3D arrangement of atoms in the molecule (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, yielding a range of heterocyclic compounds. The reactivity of these compounds is influenced by their electronic and structural features, allowing for the synthesis of diverse derivatives through reactions like CO insertion, acetoxylation, and nucleophilic attack, among others (Zohdi, Osman, & Abdelhamid, 1997).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, including solubility, melting points, and crystallinity, are crucial for their potential applications. For example, the crystal structure of specific derivatives provides insight into their stability and reactivity, essential for designing compounds with desired physical properties (Koudad et al., 2015).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, stability, and interaction with other molecules, are determined by their molecular structure. Detailed studies, including synthesis, spectral analysis, and quantum studies, shed light on these aspects, providing valuable information for further applications (Halim & Ibrahim, 2022).

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The study by Khojasteh et al. (2011) discusses the role of chemical inhibitors, including compounds similar to 6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine, in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. These inhibitors are critical in predicting drug-drug interactions and understanding the metabolic pathways of various drugs, highlighting their importance in pharmacokinetics and drug development research Khojasteh et al., 2011.

Recyclable Copper Catalyst Systems

The work by Kantam et al. (2013) on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions mentions compounds structurally related to 6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine. These systems are significant in organic synthesis, particularly in forming bonds between various amines and aryl halides or arylboronic acids, demonstrating the compound's potential in catalysis and sustainable chemistry Kantam et al., 2013.

p38α MAP Kinase Inhibitors Design

Scior et al. (2011) review the design and activity of synthetic compounds, including those with a structural resemblance to 6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine, as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are crucial in addressing inflammatory conditions by regulating proinflammatory cytokine release, indicating the compound's therapeutic potential Scior et al., 2011.

Reproductive Toxicity of Similar Compounds

Ghazipura et al. (2017) examine the reproductive toxicity of benzophenone-3, a compound with structural elements common to 6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine. Their findings on the endocrine-disrupting effects and implications on reproductive health provide a cautionary perspective on the safety and environmental impact of such compounds Ghazipura et al., 2017.

Mechanism of Action

While the specific mechanism of action for “6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine” is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have shown significant activity against MDR-TB and XDR-TB .

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized for their potential in drug discovery, particularly as antituberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine is one of the scaffolds being explored .

properties

IUPAC Name

imidazo[1,2-a]pyridin-6-yl-[4-(2-methoxyphenoxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-25-17-4-2-3-5-18(17)26-16-8-11-22(12-9-16)20(24)15-6-7-19-21-10-13-23(19)14-15/h2-7,10,13-14,16H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECGPNHHCRZIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CCN(CC2)C(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[4-(2-Methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine

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